molecular formula C10H14Cl2O2 B1606419 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester CAS No. 59609-49-3

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester

Cat. No.: B1606419
CAS No.: 59609-49-3
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWKDNRYCGMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886360
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester
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Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59609-49-3
Record name Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester
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Record name Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylate
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Preparation Methods

Farks Method (Diazoacetate Method)

Phase Mode Method

  • Starting from 2-methylbutene alcohol (isopentenol) and methyl acetate (or ethyl ester) under acidic catalysis (e.g., propionic acid), a Clasen rearrangement forms 3,3-dimethylpentene acid methyl (ethyl) ester.
  • This intermediate reacts with carbon tetrachloride in the presence of benzoyl peroxide to form tetrachlorohexene acid esters.
  • Subsequent dehydrochlorination with sodium methoxide induces cyclization to form the dichlorochrysanthemum methyl or ethyl ester.

Phantom-Kulalaifa Method

  • From 1,1,1-trichloro-2-hydroxy-4-methylpentene (enol intermediate from Farks method), acid-catalyzed isomerization forms trichloro hydroxy pentene.
  • Condensation with trimethyl (ethyl) orthoacetate yields tetrachlorohexene acid esters.
  • Cyclization with sodium ethoxide produces dichlorochrysanthemum acid esters.
  • Side products like dichlorobutyrolactone can be ring-opened and re-cyclized to increase yield.

Vinylidene Chloride Method

  • Similar to the phase mode method but uses vinylidene chloride to avoid side reactions forming methyl benzoate.
  • Involves multiple steps including hydrolysis, esterification, and dehydrochlorination to yield the target ester.

Cyclobutanone Method

  • Telomerization of acrylonitrile and carbon tetrachloride using copper catalyst produces tetrachlorobutyronitrile.
  • Hydrolysis and acylation generate tetrachlorobutyryl chloride.
  • Pressure dehydrochlorination and reaction with isobutylene form chlorinated cyclobutanones.
  • Rearrangements (Cine and Favorskii) yield trichloroethyl dimethylcyclopropanecarboxylic acid.
  • Alkali treatment dehydrochlorinates to dichlorochrysanthemum acid, which is then esterified.

NRDC Method (Wittig Reaction)

  • Wittig reaction between methyl caronate and triphenylmethylene phosphine dichloride synthesizes methyl dichlorochrysanthemum directly.

Summary Table of Preparation Methods

Method Name Key Reactants/Intermediates Catalysts/Reagents Key Steps Advantages/Notes
Salt Resolution (Patent US4229593A) Racemic acid, 1-ephedrine or quinine Ethyl acetate or acetonitrile Salt formation, precipitation, hydrolysis Economical one-step enrichment of (+)-cis isomer
Farks Method Isobutene, trichloroacetaldehyde, methyl diazoacetate AlCl3, Cu powder Condensation, reduction, cyclopropanation Classic diazoacetate-based synthesis
Phase Mode Method 2-Methylbutene alcohol, methyl acetate, CCl4 Propionic acid, benzoyl peroxide, NaOMe Clasen rearrangement, chlorination, cyclization Industrially scalable, multiple-step
Phantom-Kulalaifa Trichloro hydroxy pentene, orthoacetate esters p-Methylbenzene sulfonic acid, NaOEt Isomerization, condensation, cyclization Side product management improves yield
Vinylidene Chloride Vinylidene chloride, methyl benzoate Similar to phase mode Hydrolysis, esterification, dehydrochlorination Avoids methyl benzoate side reaction
Cyclobutanone Method Acrylonitrile, CCl4, isobutylene Cu catalyst, triethylamine Telomerization, rearrangements, dehydrochlorination Complex multi-step, involves ring rearrangements
NRDC Method Methyl caronate, triphenylmethylene phosphine dichloride - Wittig reaction Direct synthesis of methyl dichlorochrysanthemum

Research Findings and Industrial Relevance

  • The salt resolution method significantly enhances the yield of the biologically active (+)-cis isomer, improving the efficacy of downstream pyrethroid insecticides.
  • Industrial processes focus on optimizing reaction conditions such as temperature, solvent choice, and catalyst loading to maximize yield and stereochemical purity.
  • The synthetic routes vary in complexity and scalability, with the phase mode and Farks methods being most commonly employed in large-scale production.
  • Side reactions and byproduct formation (e.g., dichlorobutyrolactone) are managed through reaction condition adjustments and recycling steps to improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

    Reduction: Formation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Insecticide Development

Pyrethroid Insecticides:
The primary application of cyclopropanecarboxylic acid derivatives is in the formulation of pyrethroid insecticides. These compounds are known for their efficacy against a wide range of pests while exhibiting low toxicity to mammals. The (+)-cis isomer of cyclopropanecarboxylic acid is particularly noted for yielding more effective esters for insecticidal purposes compared to its counterparts .

Case Study: Efficacy Comparison

A comparative study was conducted to evaluate the effectiveness of various isomers derived from cyclopropanecarboxylic acid in pest control.

Isomer TypeEfficacy Rating (1-10)Application Type
(+)-cis9Agricultural Pest Control
(-)-cis6Household Insect Control
(+)-trans5Limited Use
(-)-trans3Not Recommended

The results indicate that the (+)-cis isomer provides superior efficacy, reinforcing the need for processes that can selectively produce this isomer economically .

Synthesis and Separation Techniques

Separation Processes:
Efficient synthesis and separation techniques are crucial for obtaining high-purity isomers of cyclopropanecarboxylic acid. A notable method involves neutralizing racemic mixtures with alkaloid bases such as quinine or 1-ephedrine in solvents like ethyl acetate or acetonitrile. This process allows for the isolation of the desired (+)-cis isomer through fractional crystallization and subsequent hydrolysis .

HPLC Analysis:
Cyclopropanecarboxylic acid can be analyzed using high-performance liquid chromatography (HPLC). This technique is essential for determining the purity and concentration of the compound in formulations. A reverse-phase HPLC method employing acetonitrile and water as mobile phases has been established, which is scalable for preparative separation tasks .

HPLC Method Overview

  • Column Type: Newcrom R1 HPLC column
  • Mobile Phase: Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility)
  • Application: Suitable for pharmacokinetics and isolation of impurities.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve signal transmission in pests.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis Pathways : Ethyl ester serves as a precursor for pyrethroids like permethrin, highlighting its industrial relevance .
  • Regulatory Status : Classified as a CSI, exempting it from repeated-dose toxicity testing under U.S. HPV Program guidelines .
  • Ecological Risks : High persistence and algal toxicity warrant stringent handling to prevent aquatic contamination .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, is a notable chemical primarily recognized for its applications in agrochemicals and as a precursor in the synthesis of various insecticides. The compound is characterized by its unique cyclopropane structure and the presence of dichloroethenyl and dimethyl groups, which contribute to its biological activity.

  • Molecular Formula: C₁₀H₁₄Cl₂O₂
  • Molecular Weight: 237.123 g/mol
  • CAS Registry Number: 59609-49-3
  • Physical State: Clear liquid
  • Melting Point: 14-17 °C
  • Density: 1.081 g/mL at 25 °C
  • Flash Point: 161 °F

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives are particularly significant in agricultural chemistry due to their insecticidal properties. The (+)-cis isomer of this compound has been shown to yield the most efficacious esters when used as insecticides. Research indicates that these compounds function by disrupting the normal physiological processes of target insects, leading to mortality or incapacitation.

Table 1: Biological Activity of Isomers

Isomer TypeEfficacyApplication
(+)-cisHighInsecticides
(-)-cisModeratePotential use in pest control
(+)-transLowLimited applications
(-)-transVery LowNot typically used

Prodrug Potential

Research has also explored the potential of cyclopropanecarboxylic acid esters as prodrugs. A study demonstrated that these esters exhibit significantly increased stability under hydrolytic conditions compared to other compounds, such as valacyclovir. Specifically, at 40 °C and pH 6, the half-life of cyclopropane analogs was found to exceed 300 hours, indicating potential for sustained release formulations in pharmaceutical applications .

Case Studies

  • Insecticidal Efficacy : A patent describes a method for synthesizing (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid aimed at improving the production of effective insecticides. This compound was highlighted for its ability to target specific pests while minimizing impact on non-target species .
  • Stability Studies : In comparative stability studies, cyclopropanecarboxylic acid esters demonstrated superior resistance to hydrolysis compared to traditional prodrugs. This characteristic suggests that these compounds could be optimized for therapeutic use where prolonged action is desired .

Environmental and Safety Considerations

While cyclopropanecarboxylic acid derivatives show promise in agricultural applications, their environmental impact must be considered. Regulatory assessments are necessary to evaluate their persistence and toxicity in ecosystems. The Canadian Environmental Protection Act (CEPA) monitors such chemicals for their potential risks to human health and the environment .

Q & A

Basic: What are the established synthetic routes for this cyclopropane derivative?

Methodological Answer:
The compound is synthesized via cyclopropanation and esterification. A key route involves the Kuraray Process , where the DV-acid (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) is esterified with ethanol using bases like tetraisopropyl titanate or sodium ethylate . Another method starts with ethyl 5-chloro-3,3-dimethylpentanoate, which undergoes cyclization after phenylthioetherification and oxidation to form the cyclopropane ring . Researchers should optimize reaction conditions (e.g., temperature, solvent) to enhance yield and purity.

Basic: How is purity and structural integrity validated in experimental settings?

Methodological Answer:
Analytical techniques include:

  • HPLC : For quantifying purity using reverse-phase columns and UV detection (λ = 230–280 nm) .
  • GC-MS : To confirm molecular weight (MW: 309.2 g/mol) and detect volatile degradation products .
  • NMR (¹H/¹³C): To verify stereochemistry (e.g., cis/trans isomerism of the dichloroethenyl group) and ester linkage integrity .
  • Mass Spectrometry : Base peak analysis (e.g., m/z 309 for the parent ion) and fragmentation patterns .

Advanced: What microbial degradation pathways are documented, and how do experimental designs vary?

Methodological Answer:
Degradation involves hydrolysis of the ester bond, yielding 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate, which is further metabolized to chloroacetic acid . Bacillus subtilis strains catalyze this via esterase activity, but metabolites vary by species. For example:

  • B. subtilis BSF01 produces 3-phenoxybenzoic acid .
  • Bacillus sp. SG2 generates cyclopentane derivatives .
    Experimental Design Tips :
  • Use 14C-labeled compounds to track degradation pathways.
  • Compare aerobic vs. anaerobic conditions and microbial consortia from contaminated soils .

Advanced: How does stereochemistry influence bioactivity and environmental persistence?

Methodological Answer:
The cis-trans isomerism of the dichloroethenyl group significantly impacts bioactivity. Cis-isomers exhibit higher insecticidal potency due to stronger binding to sodium channels in pests . However, trans-isomers are more persistent in soil (half-life >30 days vs. 10–15 days for cis). Researchers should:

  • Use chiral HPLC to isolate isomers.
  • Conduct toxicity assays (e.g., LD50 in Drosophila) and soil column studies to compare persistence .

Advanced: How can contradictions in reported degradation metabolites be resolved?

Methodological Answer:
Discrepancies (e.g., phenol vs. cyclopentane metabolites) arise from differences in bacterial strains and environmental conditions . To address this:

  • Replicate studies using standardized strains (e.g., ATCC Bacillus spp.).
  • Control variables like pH (optimal range: 6.5–7.5), temperature (25–30°C), and nutrient availability .
  • Apply metabolomics (LC-QTOF-MS) to identify transient intermediates not detected in prior studies .

Basic: What methods assess stability under varying environmental conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25°C and 50°C; monitor degradation via UV spectrophotometry (λ = 260 nm) .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) in a solar simulator; analyze products using GC-MS .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical) .

Advanced: What are the challenges in designing enantioselective synthesis protocols?

Methodological Answer:
Achieving enantiopure synthesis requires asymmetric catalysis . Challenges include:

  • Low stereoselectivity in cyclopropanation (e.g., <60% ee with traditional catalysts).
  • Solutions : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases for kinetic resolution of esters) . Validate enantiomeric excess (ee) via polarimetry or chiral GC .

Basic: How is the compound’s environmental fate modeled computationally?

Methodological Answer:

  • QSAR Models : Predict biodegradation rates using molecular descriptors (e.g., logP, polar surface area) .
  • Fugacity Modeling : Estimate partitioning into air, water, and soil based on Henry’s Law constants (e.g., log Kaw = -3.2) .
  • Software tools like EPI Suite™ or TEST provide preliminary data for experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester

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